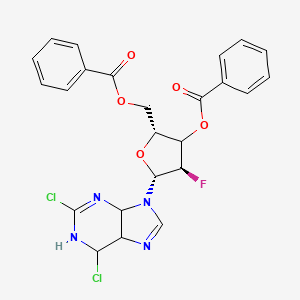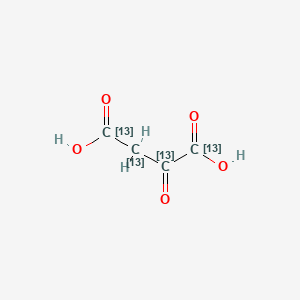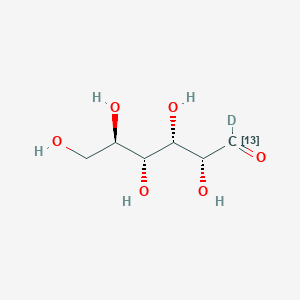
D-Glucose-13C,d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-13C,d: is an isotopically labeled form of glucose where the carbon atoms are replaced with the stable isotope carbon-13. This compound is widely used in metabolic research to trace the pathways and fluxes of glucose in biological systems through nuclear magnetic resonance spectroscopy and mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C,d can involve the incorporation of carbon-13 labeled methanol into glucose derivatives. For example, [13C]methanol can be used as a carbon donor in the synthesis of [1-13C]D-Glucose 6-Phosphate from D-Ribose 5-Phosphate with the help of methylotrophic enzymes . The reaction conditions typically involve the use of glucose-6-phosphate isomerase to convert [1-13C]D-Fructose 6-Phosphate to [1-13C]D-Glucose 6-Phosphate.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into glucose. The process is optimized to achieve high yields and purity of the labeled glucose.
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucose-13C,d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Applications De Recherche Scientifique
Chemistry: D-Glucose-13C,d is used as a tracer in metabolic studies to understand glucose metabolism and its pathways. It helps in studying the kinetics of glucose in various biochemical processes .
Biology: In biological research, this compound is used to trace the incorporation of glucose into cellular components, helping to study cellular metabolism and energy production .
Medicine: In medical research, it is used to study glucose utilization in different tissues, which is crucial for understanding diseases like diabetes and cancer .
Industry: this compound is used in the production of labeled biomolecules for various industrial applications, including the development of new drugs and diagnostic tools .
Mécanisme D'action
D-Glucose-13C,d functions as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural glucose. The carbon-13 label allows researchers to track its movement and transformation using nuclear magnetic resonance spectroscopy and mass spectrometry . This helps in understanding the molecular targets and pathways involved in glucose metabolism.
Comparaison Avec Des Composés Similaires
D-Glucose-13C6: Another isotopically labeled glucose where all six carbon atoms are replaced with carbon-13.
D-Glucose-1-13C: A form of glucose labeled with carbon-13 at the first carbon position.
D-Glucose-13C6,1,2,3,4,5,6,6-d7: A compound where glucose is labeled with both carbon-13 and deuterium.
Uniqueness: D-Glucose-13C,d is unique due to its specific labeling pattern, which allows for detailed studies of glucose metabolism at specific carbon positions. This specificity provides more precise data compared to uniformly labeled glucose compounds.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D |
Clé InChI |
GZCGUPFRVQAUEE-XQPSBZNYSA-N |
SMILES isomérique |
[2H][13C](=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




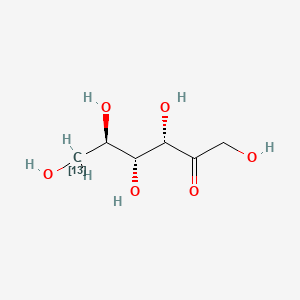

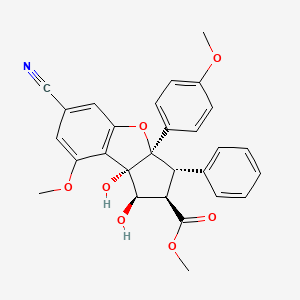

![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
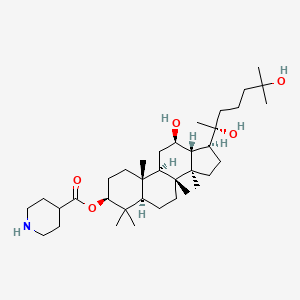

![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)

